molecular formula C13H10O3 B1296595 4'-Hydroxy-4-biphenylcarboxylic acid CAS No. 58574-03-1

4'-Hydroxy-4-biphenylcarboxylic acid

Cat. No. B1296595
Key on ui cas rn: 58574-03-1
M. Wt: 214.22 g/mol
InChI Key: JTGCXYYDAVPSFD-UHFFFAOYSA-N
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Patent
US04755617

Procedure details

Next, 18.7 g (0.060 mole) of the 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid thus obtained, 2.9 g (0.072 mole) of sodium hydroxide, 100.0 g of phenol, and 0.4 g of 5% palladium-carbon catalyst were charged into a 300-ml stainless steel autoclave. After the air within the autoclave was displaced with nitrogen gas, the reaction mixture was heated at 200° C. for 6 hours. After completion of the reaction, the reaction mixture was filtered to separate unreacted phenol therefrom. The filter cake was dissolved in 50 g of a 20% aqueous solution of sodium hydroxide, and the resulting solution was filtered again to recover the catalyst. In order to precipitate the desired product, the filtrate was brought to pH 1 by the addition of diluted hydrochloric acid. The crystals so formed were collected by filtration, washed with water, and then dried to obtain 11.7 g of 4'-hydroxybiphenyl-4-carboxylic acid in the form of white crystals. Liquid-chromatographic analysis revealed that this product had a purity of 93%, and the greater part of the impurities comprised 4-(4'-hydroxyphenyl)cyclohexanecarboxylic acid. On the basis of the amount of 4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid used, the yield of 4'-hydroxybiphenyl-4-carboxylic acid as corrected for its purity was 85%.
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(C3C=CC(O)=CC=3)[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=[O:15])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-].[Na+].C1(O)C=CC=CC=1>[C].[Pd]>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:1.2,4.5|

Inputs

Step One
Name
4,4-bis(4-hydroxyphenyl)cyclohexanecarboxylic acid
Quantity
18.7 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1(CCC(CC1)C(=O)O)C1=CC=C(C=C1)O
Step Two
Name
Quantity
2.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
palladium-carbon
Quantity
0.4 g
Type
catalyst
Smiles
[C].[Pd]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to separate unreacted phenol
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 50 g of a 20% aqueous solution of sodium hydroxide
FILTRATION
Type
FILTRATION
Details
the resulting solution was filtered again
CUSTOM
Type
CUSTOM
Details
to recover the catalyst
CUSTOM
Type
CUSTOM
Details
In order to precipitate the desired product
ADDITION
Type
ADDITION
Details
the filtrate was brought to pH 1 by the addition of diluted hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The crystals so formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.7 g
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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